molecular formula C46H58N4O6 B048423 Hematoporphyrin dicyclohexanyl ether CAS No. 119052-80-1

Hematoporphyrin dicyclohexanyl ether

Cat. No. B048423
CAS RN: 119052-80-1
M. Wt: 763 g/mol
InChI Key: LVZULZLQHJGCMG-UHFFFAOYSA-N
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Description

Hematoporphyrin dicyclohexanyl ether is an iron-free derivative of heme with 4 methyl groups, 2 hydroxyethyl groups, and 2 propionic acid groups attached to the pyrrole rings . Some of these photosensitizing agents are used in the phototherapy of malignant neoplasms .


Synthesis Analysis

A series of hematoporphyrin di-ethers, from methyl to hexyl, has been prepared by a generalized procedure based on the reaction of the selected carbinol with the HBr adduct of protoporphyrin, followed by hydrolysis of ester functions and chromatographic purification . The Ni/Al 2 O 3-600 showed remarkable catalytic activity for benzyl phenyl ether (α-O-4), 2-phenylethyl phenyl ether (β-O-4), and diphenyl ether (4-O-5), which were selectively converted into cyclohexanol .


Chemical Reactions Analysis

The putative action mechanism in photodynamic therapy (PDT) involves serum transport of HPD to tumor tissue, localization and retention of the active constituent, generation of singlet molecular oxygen (Δ) by the action of visible light and the attack of t on the cellular targets .

Mechanism of Action

The putative action mechanism in photodynamic therapy (PDT) involves serum transport of HPD to tumor tissue, localization and retention of the active constituent, generation of singlet molecular oxygen (Δ) by the action of visible light and the attack of t on the cellular targets .

Future Directions

Hematoporphyrin monomethyl ether, a related compound, has shown promising results in the treatment of port-wine stains (PWSs) and is being evaluated for use in cancer detection and therapy . The future path on the research of new photosensitizers with enhanced tumor selectivity, featuring the improvement of PDT effectiveness, has also been addressed .

properties

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-bis(1-cyclohexyloxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H58N4O6/c1-25-33(17-19-43(51)52)39-24-40-34(18-20-44(53)54)26(2)36(48-40)22-41-46(30(6)56-32-15-11-8-12-16-32)28(4)38(50-41)23-42-45(27(3)37(49-42)21-35(25)47-39)29(5)55-31-13-9-7-10-14-31/h21-24,29-32,49-50H,7-20H2,1-6H3,(H,51,52)(H,53,54)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZULZLQHJGCMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OC6CCCCC6)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)OC7CCCCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H58N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

763.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hematoporphyrin dicyclohexanyl ether

CAS RN

119052-80-1
Record name Hematoporphyrin dicyclohexanyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119052801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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